![molecular formula C12H17N3O3 B1473086 1-(6-Ethoxypyridazin-4-yl)piperidine-3-carboxylic acid CAS No. 2098015-90-6](/img/structure/B1473086.png)
1-(6-Ethoxypyridazin-4-yl)piperidine-3-carboxylic acid
Übersicht
Beschreibung
Chemical Reactions Analysis
While specific chemical reactions involving 1-(6-Ethoxypyridazin-4-yl)piperidine-3-carboxylic acid are not found in the available literature, piperidine derivatives are known to participate in a variety of chemical reactions . These can include intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
Several studies have focused on the synthesis of pyridine derivatives and their evaluation for antimicrobial activities. For example, Patel et al. (2011) synthesized new pyridine derivatives and assessed their antimicrobial activities against various strains of bacteria and fungi, showing variable and modest activity. Another study by Srinivasan et al. (2010) developed novel fluoroquinolone derivatives and evaluated their antibacterial and antifungal properties, finding some compounds with promising antimicrobial activities (Patel et al., 2011); (Srinivasan et al., 2010).
Anticancer Activity
Research into the synthesis of piperazine-2,6-dione and its derivatives has been explored for potential anticancer activity. Kumar et al. (2013) conducted a study on the synthesis of these compounds and their effects on various cancer cell lines, including breast (T47D), lung (NCI H-522), and liver (HepG-2), with some compounds showing significant anticancer activity (Kumar et al., 2013).
Antiplatelet Aggregation Activity
Youssef et al. (2011) designed, synthesized, and evaluated novel carbamoylpyridine and carbamoylpiperidine analogues for their platelet aggregation inhibitory activity. The study identified compounds with significant antiplatelet aggregating effects, highlighting the potential of these derivatives in preventing thrombotic events (Youssef et al., 2011).
Wirkmechanismus
Target of Action
The primary target of “1-(6-Ethoxypyridazin-4-yl)piperidine-3-carboxylic acid” is the GABA transporter 1 (GAT1) based on molecular docking and dynamics simulations . GAT1 is a protein that plays a crucial role in the reuptake of the neurotransmitter gamma-aminobutyric acid (GABA) from the synaptic cleft, which is essential for maintaining the balance of neural excitation and inhibition.
Mode of Action
The compound interacts with its target, GAT1, by fitting into the active binding pocket of the protein . This interaction could potentially influence the function of GAT1, thereby affecting the reuptake of GABA.
Biochemical Pathways
The compound’s interaction with GAT1 could affect the GABAergic neurotransmission pathway. GABA is the main inhibitory neurotransmitter in the brain, and any alteration in its concentration or in the efficiency of its reuptake can have significant effects on neurological function .
Pharmacokinetics
Related compounds have been evaluated for in vitro blood-brain barrier (bbb) permeability , suggesting that this compound might also have the potential to cross the BBB, which is crucial for its bioavailability in the brain.
Result of Action
Related compounds have been screened for anticonvulsant activity , suggesting that “1-(6-Ethoxypyridazin-4-yl)piperidine-3-carboxylic acid” might also have potential effects on seizure activity.
Eigenschaften
IUPAC Name |
1-(6-ethoxypyridazin-4-yl)piperidine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c1-2-18-11-6-10(7-13-14-11)15-5-3-4-9(8-15)12(16)17/h6-7,9H,2-5,8H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFAVMOUZPPDHEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN=CC(=C1)N2CCCC(C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Ethoxypyridazin-4-yl)piperidine-3-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.